
1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ohea-gpc, also known as 2-[[(2R)-2-acetyloxy-3-[(E)-hexadec-1-en-1-yloxy]propyl] 2-(trimethylammonio)ethyl phosphate, is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glycerophosphocholine backbone with an acetyloxy group and a hexadec-1-en-1-yloxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ohea-gpc involves several steps, starting with the preparation of the glycerophosphocholine backbone. The key steps include:
Etherification: The hexadec-1-en-1-yloxy side chain is introduced via etherification, using appropriate alkylating agents under controlled conditions.
Phosphorylation: The final step involves the phosphorylation of the glycerol backbone to form the phosphate ester.
Industrial Production Methods
Industrial production of Ohea-gpc typically involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ohea-gpc undergoes various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in the hexadec-1-en-1-yloxy side chain can be reduced to form saturated alkyl chains.
Substitution: The phosphate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of substituted phosphate esters.
Scientific Research Applications
Ohea-gpc has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.
Industry: Used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Ohea-gpc involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It also interacts with specific receptors and enzymes, modulating various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Glycerophosphocholine: Shares the glycerophosphocholine backbone but lacks the acetyloxy and hexadec-1-en-1-yloxy groups.
Phosphatidylcholine: Similar structure but with different fatty acid chains.
Lysophosphatidylcholine: Contains a single fatty acid chain and a glycerophosphocholine backbone.
Uniqueness
Ohea-gpc is unique due to its specific side chains, which confer distinct chemical and biological properties. Its ability to modulate membrane properties and interact with specific molecular targets makes it a valuable compound in various research fields.
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-[(E)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h19,21,26H,6-18,20,22-24H2,1-5H3/b21-19+/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULVVBYNDZRKPA-MLBYCOPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114414-96-9 |
Source


|
| Record name | 1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
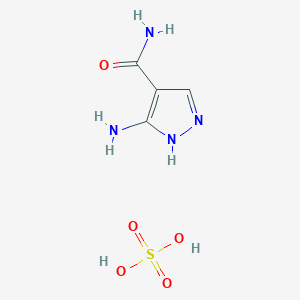

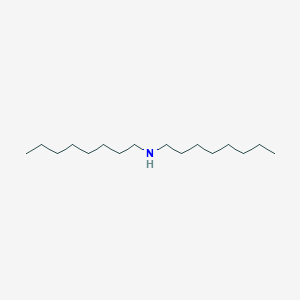
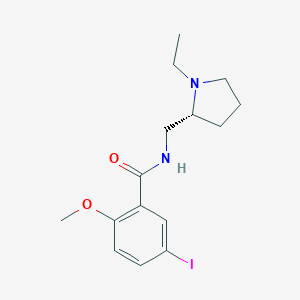

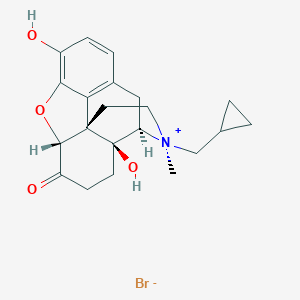
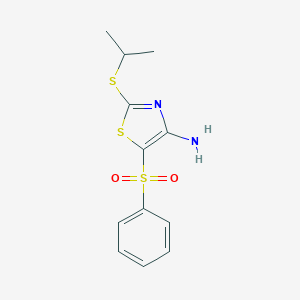
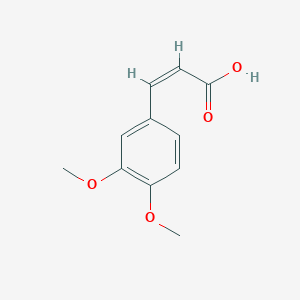
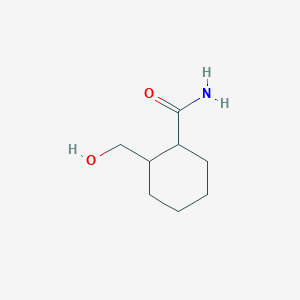

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)


